2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Description
2-BROMO-N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Properties
Molecular Formula |
C26H24BrN3O3S2 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
2-bromo-N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H24BrN3O3S2/c1-2-3-14-33-19-11-8-17(9-12-19)28-24(31)16-34-26-30-22-13-10-18(15-23(22)35-26)29-25(32)20-6-4-5-7-21(20)27/h4-13,15H,2-3,14,16H2,1H3,(H,28,31)(H,29,32) |
InChI Key |
MBNHPOKTHMWQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-BROMO-N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Bromine Atom: Bromination of the benzothiazole core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Butoxyphenyl Group: This step involves the coupling of the brominated benzothiazole with 4-butoxyphenyl isocyanate under controlled conditions to form the carbamoyl derivative.
Final Coupling: The final step involves the coupling of the intermediate with benzamide under suitable conditions to yield the target compound.
Chemical Reactions Analysis
2-BROMO-N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide and carbamoyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-BROMO-N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE include:
2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE: This compound has a similar benzamide core but with different substituents.
4-BROMO-N-(2-METHYLPHENYL)BENZAMIDE: Another benzamide derivative with a different substitution pattern.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.
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